2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-25-14-5-3-2-4-13(14)16-21-22-17(23(16)19)26-10-15(24)20-12-8-6-11(18)7-9-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOVZVNXHQVNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined.
Result of Action
The compound has been studied for its potential anticancer activity. It may exert its effects by disrupting cell division or other essential cellular processes, leading to cell death.
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and the mechanisms underlying its biological activity.
Structural Characteristics
The compound features a triazole ring , a sulfanyl group , and an acetamide moiety , contributing to its chemical reactivity and biological properties. The molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and various carbon and hydrogen atoms critical for its function.
Antimicrobial Properties
Triazole derivatives are well-documented for their antimicrobial effects. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that triazole-based compounds can inhibit the growth of Staphylococcus aureus, Escherichia coli, and several fungal pathogens like Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study highlighted the efficacy of triazole derivatives in inhibiting cell proliferation in various cancer models . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Triazoles are known to function as enzyme inhibitors, particularly in disrupting metabolic pathways essential for microbial survival or cancer cell proliferation. Detailed studies utilizing molecular docking techniques can elucidate these interactions further.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Acetamide formation via acylation reactions.
These synthetic routes can be optimized for yield and purity using controlled conditions .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring with methoxy substitution | Known for potent antifungal properties |
| 4-amino-N-(4-benzyloxy)phenylacetamide | Acetamide structure with benzyloxy group | Exhibits anti-inflammatory effects |
| 3-amino-5-(substituted phenyl)-1,2,4-triazoles | Variants of triazoles with different phenyl groups | Diverse biological activities across different derivatives |
The unique combination of substituents in this compound may confer distinct biological activities compared to these analogs .
Case Studies
Several case studies have documented the therapeutic applications of triazole derivatives:
- Antifungal Activity : A series of triazole compounds were tested against fungal strains, demonstrating MIC values significantly lower than traditional antifungal agents .
- Antibacterial Efficacy : In a study evaluating various triazole derivatives against Gram-positive and Gram-negative bacteria, compounds exhibited MIC values that were competitive with established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
